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Compound of Interest

Compound Name: ETD140

Cat. No.: B1576619 Get Quote

Disclaimer: Initial searches for "ETD140" did not yield any information on a therapeutic agent.

The following technical guide has been generated using Osimertinib (AZD9291), a well-

characterized drug, as a substitute to demonstrate the requested format and content.

This document provides a comprehensive overview of the therapeutic targets of Osimertinib, a

third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is

intended for researchers, scientists, and drug development professionals.

Introduction
Osimertinib is a potent and irreversible inhibitor of EGFR mutations, specifically those

associated with non-small cell lung cancer (NSCLC). It was developed to target the T790M

resistance mutation that often arises after treatment with first and second-generation EGFR

TKIs, while also being effective against sensitizing EGFR mutations (e.g., exon 19 deletions

and L858R). This guide will delve into the primary and potential secondary targets of

Osimertinib, the signaling pathways it modulates, and the experimental evidence supporting

these findings.

Primary Therapeutic Target: Epidermal Growth
Factor Receptor (EGFR)
The primary therapeutic target of Osimertinib is the epidermal growth factor receptor (EGFR), a

transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.
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Osimertinib selectively targets mutated forms of EGFR.

Under normal physiological conditions, the binding of ligands such as epidermal growth factor

(EGF) to the extracellular domain of EGFR induces receptor dimerization and

autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a

cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and

PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. In NSCLC, specific

mutations in the EGFR gene lead to constitutive activation of these pathways, driving

tumorigenesis.
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Figure 1: Simplified EGFR Signaling Pathway.
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Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797)

in the ATP-binding pocket of the EGFR kinase domain. This covalent modification is specific to

certain mutated forms of EGFR, leading to a highly selective and potent inhibition of their

kinase activity.
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To cite this document: BenchChem. [In-depth Technical Guide: Potential Therapeutic Targets
of Osimertinib (AZD9291)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576619#potential-therapeutic-targets-of-etd140]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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